Cinobufaginol is a naturally occurring compound derived from the skin of certain toads, particularly the Bufo gargarizans species. It is classified as a bufadienolide, a type of steroid that possesses significant biological activity. This compound is notable for its potential therapeutic effects, particularly in traditional medicine practices in East Asia, where it has been used for various ailments.
Cinobufaginol is primarily extracted from the parotoid glands of toads, which secrete bufotenin and other related compounds. The extraction process often involves the collection of toad secretions followed by purification techniques to isolate Cinobufaginol. The toads are typically found in regions of China and other parts of Asia, where their secretions are harvested for medicinal purposes.
The synthesis may require specific catalysts and reaction conditions (temperature, pressure) to achieve optimal yields. The complexity of bufadienolide synthesis makes it a challenging task for organic chemists.
Cinobufaginol has a steroid-like structure characterized by a fused ring system with hydroxyl groups that contribute to its biological activity.
Cinobufaginol participates in various chemical reactions typical of steroid compounds:
Reactions involving Cinobufaginol often require careful control of reaction conditions to prevent degradation or unwanted side reactions.
Cinobufaginol exhibits a range of pharmacological effects, including:
Research indicates that Cinobufaginol interacts with specific receptors and enzymes within cells, leading to its therapeutic effects. For example, it may inhibit Na+/K+-ATPase activity, which is crucial for cardiac function.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize Cinobufaginol and confirm its purity.
Cinobufaginol has garnered interest in several scientific fields:
Cinobufagin, a steroidal bufadienolide, is primarily isolated from Bufo bufo gargarizans (Asiatic toad) venom, a key component of the traditional Chinese medicine (TCM) known as Chan Su or Huachansu. Historically, Chan Su has been employed in East Asian medicinal practices since the Tang Dynasty (618–907 AD) for conditions such as pain, inflammation, heart failure, and infections. Its use was documented in the Compendium of Materia Medica (Bencao Gangmu) by Li Shizhen, where toad venom was described for treating abscesses and malignancies [7] [3]. Bufadienolides—characterized by a six-membered lactone ring and tetracyclic core—underpin Chan Su’s bioactivity. These compounds share structural similarities with cardiac glycosides (e.g., digoxin) but exhibit distinct functional properties due to their epoxide group at C14-C15 and acetoxyl moiety at C16, which enhance their reactivity and molecular targeting [7] [9].
Traditional preparation involves drying toad skin secretions, yielding a crude extract containing cinobufagin (3–6%), bufalin, resibufogenin, and bufothionine [7] [2]. Pharmacopoeial standardization of Chan Su in modern TCM began in the 1970s, leading to the development of cinobufacini, an injectable formulation clinically approved in China for liver and prostate cancers [7] [4]. The 2020 Chinese Pharmacopoeia recognizes cinobufagin as a marker compound for quality control, reflecting its therapeutic significance [10].
Table 1: Key Bufadienolides in Chan Su and Their Traditional Applications
Compound | Abundance in Chan Su | Historical Use | Structural Features |
---|---|---|---|
Cinobufagin | 3–6% | Tumors, pain, inflammation | C14-C15 epoxide, C16 acetoxyl |
Bufalin | 2–5% | Leukemia, edema | C3-hydroxyl, unsaturated lactone |
Resibufogenin | 4–7% | Heart failure, respiratory infections | C3-hydroxyl, saturated lactone |
Bufothionine | 1–3% | Detoxification, analgesia | Sulfated indole alkaloid derivative |
Anticancer Mechanisms
Cinobufagin’s potent anticancer activity spans diverse malignancies, including glioblastoma (GBM), non-small-cell lung cancer (NSCLC), ovarian cancer, and acute myeloid leukemia (AML). Its mechanisms involve:
Table 2: Anticancer Efficacy of Cinobufagin in Preclinical Models
Cancer Type | Model System | Key Mechanisms | Efficacy Outcomes |
---|---|---|---|
Glioblastoma | U87MG-EGFR xenografts | PANoptosis induction; TAM repolarization | Tumor volume ↓ 60%; survival ↑ 40% |
NSCLC (A549/DDP) | Cisplatin-resistant cells | PI3K/AKT/MAPK pathway inhibition | Synergy with cisplatin (IC₅₀ ↓ 70%) |
Ovarian cancer | SKOV3 xenografts | FOXS1 suppression; VM inhibition | Metastasis ↓ 55% (vs. control) |
Acute myeloid leukemia | HL60 cells | c-Myc repression; H3K27Ac hyperacetylation | Growth inhibition (IC₅₀: 0.05 μM) |
Immunomodulatory Activities
Cinobufagin reprograms the tumor microenvironment (TME) by targeting immune cells and vasculature:
Synergistic Potential
Cinobufagin enhances conventional therapies:
These multifaceted mechanisms position cinobufagin as a promising candidate for oncological and immunotherapeutic applications, warranting further clinical exploration.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: